N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a structurally complex molecule featuring two distinct moieties:
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c18-12(9-17-13(19)4-5-14(17)20)16-8-11-10-21-15(22-11)6-2-1-3-7-15/h11H,1-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOGOWZSNMTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. The starting materials and reagents required for the synthesis may include:
- 1,4-dioxaspiro[4.5]decan-2-yl derivatives
- Acylating agents
- Pyrrolidinone derivatives
The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical agent or drug precursor.
Industry: Applications in materials science or as a specialty chemical.
Mechanism of Action
The mechanism of action for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogs
Spirocyclic Derivatives
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(4-methoxyphenyl)acetamide ():
- Structure : Shares the 1,4-dioxaspiro[4.5]decan-2-ylmethyl group but substitutes the dioxopyrrolidin with a 4-methoxyphenyl group.
- Molecular Weight : 319.40 g/mol (vs. theoretical ~343.37 g/mol for the target compound).
- Synthetic Relevance : Demonstrates the feasibility of functionalizing the spirocyclic core with acetamide derivatives .
Dioxopyrrolidin-Acetamide Derivatives
Anticonvulsant Series ():
Compounds such as 2-(2,5-dioxopyrrolidin-1-yl)-2-phenyl-N-(4-(trifluoromethyl)benzyl)acetamide (23) and analogs (24–27):N-(2,5-dioxopyrrolidin-1-yl)-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide (13) ():
Physical and Spectral Properties
Table 1: Comparative Data for Key Analogs
*Theoretical values for the target compound are inferred from structural analogs.
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is characteristic of several biologically active molecules. The presence of the dioxaspirodecane moiety contributes to its potential interactions with biological targets.
Molecular Formula: C_{12}H_{17}N_{3}O_{4}
Molecular Weight: 255.28 g/mol
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Spirocyclic Intermediate:
- The initial step often involves the formation of the 1,4-dioxaspiro[4.5]decane core through a reaction between cyclohexanone and ethylene glycol under acidic conditions.
-
Aminocarbonylation:
- Subsequent reactions include aminocarbonylation to introduce the pyrrolidine moiety, which is crucial for the biological activity of the compound.
-
Final Acetamide Formation:
- The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity.
- Receptor Binding: Its unique structural features allow it to interact with various receptors, potentially influencing signaling pathways associated with neuroprotection and anti-inflammatory responses.
Biological Activity and Case Studies
Research indicates that compounds with similar structures exhibit various biological activities:
-
Antimicrobial Activity:
- In vitro studies have shown that related compounds possess antimicrobial properties against several bacterial strains.
-
Anticancer Potential:
- Preliminary data suggests that this compound may inhibit cancer cell proliferation in specific cancer lines through apoptosis induction.
-
Neuroprotective Effects:
- Similar compounds have been investigated for their neuroprotective effects in models of neurodegenerative diseases, indicating potential therapeutic applications.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Critical Considerations :
- Reaction temperature (0–25°C) and moisture exclusion are critical to avoid side reactions.
- Catalysts like triphenylphosphine may enhance coupling efficiency .
How is the structural integrity of this compound confirmed in academic research?
Basic Research Question
Analytical characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify spirocyclic geometry, acetamide linkage, and absence of unreacted intermediates. For example, the 1,4-dioxaspiro[4.5]decan-2-yl group shows distinct proton signals at δ 1.5–2.5 ppm (methylene groups) and δ 4.0–4.5 ppm (ether oxygens) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with the spirocyclic and dioxopyrrolidine moieties .
- X-ray Crystallography : For unambiguous 3D structural determination, particularly to resolve stereochemistry in the spirocyclic core .
What methodological approaches are used to study its interactions with biological targets?
Advanced Research Question
- Molecular Docking : Computational modeling to predict binding affinity with enzymes (e.g., proteases) or receptors. The dioxopyrrolidinyl group may act as a Michael acceptor, enabling covalent binding to cysteine residues .
- Surface Plasmon Resonance (SPR) : To quantify real-time binding kinetics (ka/kd) with immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions, critical for optimizing lead compounds .
Q. Data Contradictions :
- Discrepancies in reported IC50 values may arise from assay conditions (e.g., pH, ionic strength) or target protein isoforms .
How do spirocyclic moieties influence reactivity and biological activity compared to non-spiro analogs?
Advanced Research Question
The 1,4-dioxaspiro[4.5]decan-2-yl group confers:
- Enhanced Metabolic Stability : Resistance to oxidative degradation due to restricted conformational mobility .
- Biological Activity : Compared to linear ethers, spirocyclic analogs show higher selectivity for neurological targets (e.g., GABA receptors) .
| Compound | Structure | Key Feature | Biological Activity |
|---|---|---|---|
| Target Compound | Spirocyclic + dioxopyrrolidine | Covalent binding potential | Protease inhibition |
| N-(4-Methoxyphenyl) Analog | Linear ether + acetamide | Improved solubility | Moderate enzyme affinity |
| Chlorophenyl Derivative | Spirocyclic + chlorinated aryl | Enhanced lipophilicity | Anticonvulsant activity |
How can reaction conditions be optimized for high-yield synthesis?
Q. Experimental Design Focus
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki couplings involving aromatic substituents .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity in amidation steps .
- Temperature Gradients : Systematic testing (e.g., 25°C vs. 60°C) to balance reaction rate and byproduct formation .
Q. Case Study :
- A THF/water (9:1) system at 0°C improved yield (82% vs. 65% in pure THF) by reducing hydrolysis of the dioxopyrrolidinyl group .
What are the stability profiles of this compound under varying pH and temperature conditions?
Advanced Research Question
- pH Stability : Stable at pH 5–7 (aqueous buffer, 25°C), but degrades rapidly under acidic (pH <3) or alkaline (pH >9) conditions due to hydrolysis of the acetamide bond .
- Thermal Stability : Decomposition onset at 150°C (TGA data), making lyophilization or low-temperature storage (<-20°C) advisable .
Q. Mitigation Strategies :
- Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage .
How does the 2,5-dioxopyrrolidin-1-yl group contribute to biological activity?
Q. Mechanistic Insight
- Covalent Modification : The electrophilic dioxopyrrolidinyl group reacts with nucleophilic residues (e.g., cysteine thiols) in target proteins, enabling irreversible inhibition .
- Metabolic Fate : Rapid ring-opening in vivo forms succinimide derivatives, which may retain activity or require structural optimization to reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
